molecular formula C10H11N3O B2360170 N-Methyl-N-(pyridazin-3-ylmethyl)but-2-ynamide CAS No. 2411267-15-5

N-Methyl-N-(pyridazin-3-ylmethyl)but-2-ynamide

Cat. No. B2360170
CAS RN: 2411267-15-5
M. Wt: 189.218
InChI Key: VWGMIFVJOZYYHE-UHFFFAOYSA-N
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Description

N-Methyl-N-(pyridazin-3-ylmethyl)but-2-ynamide, also known as MMB-2201, is a synthetic cannabinoid that has become increasingly popular in recent years due to its potent psychoactive effects. This compound is a member of the indole-based synthetic cannabinoid family and has been found to have high affinity for CB1 and CB2 receptors.

Mechanism of Action

N-Methyl-N-(pyridazin-3-ylmethyl)but-2-ynamide exerts its effects by binding to CB1 and CB2 receptors in the brain and peripheral tissues. These receptors are part of the endocannabinoid system, which is involved in regulating a wide range of physiological processes such as pain perception, appetite, and mood.
Biochemical and Physiological Effects:
N-Methyl-N-(pyridazin-3-ylmethyl)but-2-ynamide has been shown to have a number of biochemical and physiological effects. It has been found to increase dopamine release in the brain, which may contribute to its psychoactive effects. Additionally, N-Methyl-N-(pyridazin-3-ylmethyl)but-2-ynamide has been shown to have neuroprotective effects, which may make it a promising treatment for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-Methyl-N-(pyridazin-3-ylmethyl)but-2-ynamide in lab experiments is its high potency, which allows researchers to study its effects at lower doses. Additionally, N-Methyl-N-(pyridazin-3-ylmethyl)but-2-ynamide has a relatively long half-life, which makes it easier to study its effects over a longer period of time. However, one limitation of using N-Methyl-N-(pyridazin-3-ylmethyl)but-2-ynamide in lab experiments is its potential for causing adverse effects, which may limit its use in certain studies.

Future Directions

There are several potential future directions for research on N-Methyl-N-(pyridazin-3-ylmethyl)but-2-ynamide. One area of interest is its potential as a treatment for neurological disorders such as epilepsy and multiple sclerosis. Additionally, further research is needed to fully understand the pharmacological effects of N-Methyl-N-(pyridazin-3-ylmethyl)but-2-ynamide and its potential as a therapeutic agent. Finally, there is a need for further studies to assess the safety and potential side effects of N-Methyl-N-(pyridazin-3-ylmethyl)but-2-ynamide.

Synthesis Methods

The synthesis of N-Methyl-N-(pyridazin-3-ylmethyl)but-2-ynamide involves the reaction of 3-(1-naphthoyl)indole with 3-(pyridazin-3-yl)acrylic acid in the presence of a base such as potassium carbonate. The resulting compound is then methylated using dimethyl sulfate to yield N-Methyl-N-(pyridazin-3-ylmethyl)but-2-ynamide.

Scientific Research Applications

N-Methyl-N-(pyridazin-3-ylmethyl)but-2-ynamide has been extensively studied for its potential therapeutic applications in the field of medicine. It has been found to have a wide range of pharmacological effects, including analgesic, anti-inflammatory, and antiemetic properties. Additionally, N-Methyl-N-(pyridazin-3-ylmethyl)but-2-ynamide has been shown to have potential as a treatment for neurological disorders such as epilepsy and multiple sclerosis.

properties

IUPAC Name

N-methyl-N-(pyridazin-3-ylmethyl)but-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-3-5-10(14)13(2)8-9-6-4-7-11-12-9/h4,6-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGMIFVJOZYYHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N(C)CC1=NN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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